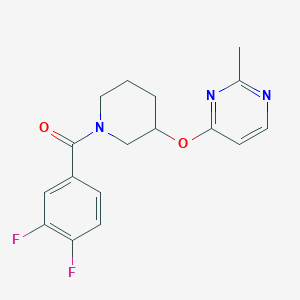
(3,4-Difluorophenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of compounds with a broad range of biological and pharmacological activities. Piperidine derivatives, particularly those substituted with difluorophenyl groups, have been explored for their antimicrobial, anticancer, and various other activities due to their unique structural features.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions including amidation, Friedel-Crafts acylation, and substitution reactions using starting materials like piperidine-4-carboxylic acid and various chlorides or sulfonyl chlorides. The overall yields vary, indicating the complexity and efficiency of these synthetic routes (Zheng Rui, 2010).
Molecular Structure Analysis
Structural analyses through techniques such as X-ray diffraction and spectroscopic methods reveal that these compounds often exhibit distinct conformations, inter and intramolecular hydrogen bonds, and stabilizing interactions like π···π and C—Cl···π interactions, contributing to their molecular stability and reactivity (C. S. Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their functional groups, leading to various reactions including oxime formation, hydroxylation, and substitution reactions that can be leveraged for further chemical modifications and functionalization.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are directly related to the compound's molecular structure. Detailed structural characterizations enable the prediction of these properties, crucial for pharmaceutical formulation and material science applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the compound's functional groups and overall molecular geometry. These properties are essential for understanding the compound's potential interactions in biological systems or chemical processes.
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: A study by Mallesha and Mohana (2014) focused on synthesizing new oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone, which exhibited significant antimicrobial activity against various bacterial and fungal strains, suggesting its potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthesis and Characterization
- Research on Synthesis: Zheng Rui (2010) conducted research on the synthesis of a similar compound, highlighting the process and structural identification using NMR, which is vital for understanding its chemical properties and potential applications (Zheng Rui, 2010).
- Thermal and Structural Studies: Karthik et al. (2021) synthesized a compound with a similar structure and conducted thermal, optical, and structural studies, along with theoretical calculations, providing insights into its stability and electronic properties (Karthik et al., 2021).
Neuroprotective Activities
- Synthesis and Evaluation of Neuroprotective Activities: A study by Zhong et al. (2020) on aryloxyethylamine derivatives, related to the queried compound, revealed potential neuroprotective effects against cell death in vitro, indicating potential applications in neuroprotection and treatment of neurological disorders (Zhong et al., 2020).
Computational and Theoretical Analysis
- Computational Evaluation: A 2022 study focused on synthesizing and conducting DFT studies of a related compound, analyzing molecular characteristics and reactive parameters, which is crucial for understanding its chemical behavior and potential applications in medicinal chemistry (Letters in Applied NanoBioScience, 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-11-20-7-6-16(21-11)24-13-3-2-8-22(10-13)17(23)12-4-5-14(18)15(19)9-12/h4-7,9,13H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBFHPQMDBSJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

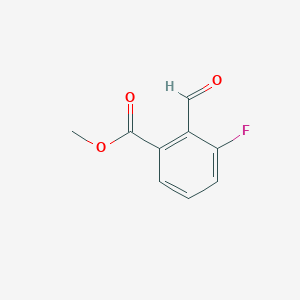
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2485320.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2485322.png)
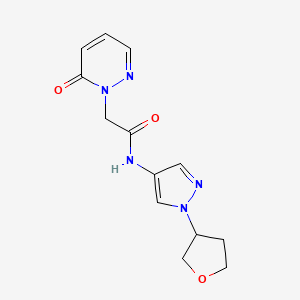
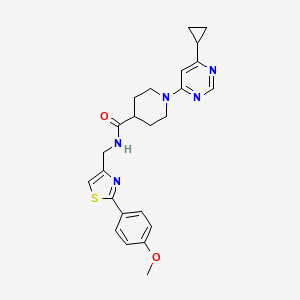
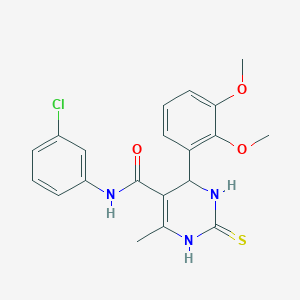
![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2485330.png)
![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2485332.png)
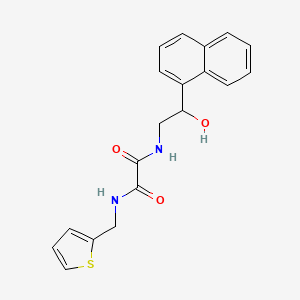
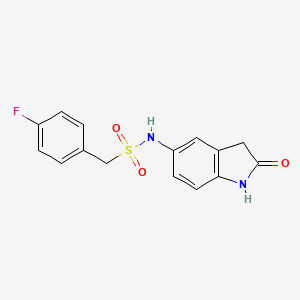
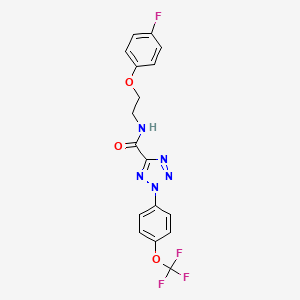
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)
